Cas no 41089-03-6 (Demethylbleomycin A2 (Technical Grade))

Demethylbleomycin A2 (Technical Grade) 化学的及び物理的性質
名前と識別子
-
- Bleomycinamide,N1-[3-(methylthio)propyl]- (9CI)
- N1-[3-(Methylthio)propyl]bleomycinamide
- N1-(3-(Methylthio)propyl)bleomycinamide
- Bleomycinamide, N1-(3-(methylthio)propyl)-
- Demethylbleomycin A2
- Bleomycin demethyl A2
- Demethylbleomycin A2 (Technical Grade)
-
- インチ: 1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34?,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
- InChIKey: FWTQNWDTHLXHFI-UFIMUECKSA-N
- ほほえんだ: S1C=C(C2=NC(C(NCCCSC)=O)=CS2)N=C1CCNC([C@H]([C@@H](C)O)NC([C@@H](C)[C@@H]([C@@H](C)NC(C([C@H](C1=CN=CN1)O[C@H]1[C@H]([C@H]([C@@H]([C@H](CO)O1)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)OC(N)=O)O)NC(C1C(C)=C(N)N=C([C@H](CC(N)=O)NC[C@@H](C(N)=O)N)N=1)=O)=O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 1399.495505
- どういたいしつりょう: 1399.495505
- 同位体原子数: 0
- 水素結合ドナー数: 20
- 水素結合受容体数: 32
- 重原子数: 95
- 回転可能化学結合数: 36
- 複雑さ: 2550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 709
- 疎水性パラメータ計算基準値(XlogP): -3.72300000000001
じっけんとくせい
- 密度みつど: 1.59
- 屈折率: 1.69
Demethylbleomycin A2 (Technical Grade) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D595815-10mg |
Demethylbleomycin A2 (Technical Grade) |
41089-03-6 | 10mg |
$ 4801.00 | 2023-09-07 | ||
TRC | D595815-1mg |
Demethylbleomycin A2 (Technical Grade) |
41089-03-6 | 1mg |
$ 592.00 | 2023-09-07 | ||
TRC | D595815-5mg |
Demethylbleomycin A2 (Technical Grade) |
41089-03-6 | 5mg |
$ 2583.00 | 2023-09-07 |
Demethylbleomycin A2 (Technical Grade) 関連文献
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
Demethylbleomycin A2 (Technical Grade)に関する追加情報
Recent Advances in Demethylbleomycin A2 (Technical Grade) Research: Insights into the Role of 41089-03-6
Demethylbleomycin A2 (Technical Grade), a derivative of the bleomycin family of glycopeptide antibiotics, has garnered significant attention in recent years due to its potential applications in cancer therapy and its unique chemical properties. The compound, identified by the CAS number 41089-03-6, has been the subject of numerous studies aimed at elucidating its mechanism of action, optimizing its production, and exploring its therapeutic potential. This research briefing provides an overview of the latest findings related to Demethylbleomycin A2 (Technical Grade) and its associated chemical identifier, 41089-03-6.
Recent studies have focused on the structural elucidation and biosynthesis of Demethylbleomycin A2. Advances in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to characterize the compound with unprecedented precision. These studies have revealed that the demethylation of bleomycin A2 results in altered DNA-binding properties, which may influence its efficacy as an antitumor agent. The technical grade of this compound is particularly relevant for industrial-scale production and preclinical research, where purity and cost-effectiveness are critical considerations.
One of the key areas of investigation has been the role of 41089-03-6 in the context of DNA damage and repair mechanisms. Demethylbleomycin A2 has been shown to induce single- and double-strand breaks in DNA, a property that underpins its cytotoxic effects. Recent in vitro and in vivo studies have demonstrated that the compound exhibits selective toxicity toward cancer cells, particularly those with defective DNA repair pathways. This selectivity makes it a promising candidate for targeted cancer therapies, especially when used in combination with other chemotherapeutic agents.
In addition to its therapeutic potential, researchers have explored the synthetic pathways for producing Demethylbleomycin A2 (Technical Grade). Advances in microbial fermentation and genetic engineering have enabled the optimization of production yields, addressing previous challenges related to scalability. The use of 41089-03-6 as a reference standard in these processes has been instrumental in ensuring batch-to-batch consistency and quality control. Furthermore, the development of novel purification techniques has improved the isolation of the technical grade product, reducing impurities and enhancing its suitability for research applications.
The pharmacological profile of Demethylbleomycin A2 has also been a focal point of recent research. Pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have highlighted the compound's relatively short half-life and its tendency to accumulate in tumor tissues, which could be leveraged for improved dosing regimens. Additionally, efforts to mitigate its dose-limiting pulmonary toxicity have led to the exploration of novel formulations, such as liposomal encapsulation, to enhance its safety profile.
Looking ahead, the integration of Demethylbleomycin A2 (Technical Grade) into personalized medicine approaches represents a promising avenue for future research. The ability to tailor its use based on genetic markers and tumor characteristics could maximize its therapeutic efficacy while minimizing adverse effects. Moreover, ongoing investigations into its potential applications beyond oncology, such as in antimicrobial therapy, underscore the versatility of this compound. As research continues to unravel the complexities of 41089-03-6 and its derivatives, the scientific community remains optimistic about its contributions to advancing chemical biology and pharmaceutical science.
41089-03-6 (Demethylbleomycin A2 (Technical Grade)) 関連製品
- 2640878-46-0(2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine)
- 2171753-11-8(tert-butyl 4-amino(cyclohexyl)methyl-4-hydroxypiperidine-1-carboxylate)
- 725746-78-1(2-Propenoic acid, 3-[4-hydroxy-2-(trifluoromethyl)phenyl]-)
- 1261578-59-9(3-Fluoro-6-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 2228863-79-2({2,2-dimethyl-1-2-(trifluoromethyl)phenylcyclopropyl}methanamine)
- 121365-28-4((E)-6-(4-Ethoxyphenyl)-4-oxo-5-hexenoic acid)
- 1342450-75-2(4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine)
- 1692581-00-2(Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate)
- 10154-80-0(3-[(4-Methylphenyl)sulfonyl]propanenitrile)
- 1207041-39-1(N-(4-propan-2-ylphenyl)cyclopropanesulfonamide)




